molecular formula C16H17N3S B12605351 5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 917909-18-3

5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12605351
CAS No.: 917909-18-3
M. Wt: 283.4 g/mol
InChI Key: ZZHDHLXPOJDNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under specific reaction conditions One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone to form the thieno[2,3-d]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial to achieve efficient production. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the thieno[2,3-d]pyrimidine core or the substituent groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.

Scientific Research Applications

5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with a thiophene ring system, such as suprofen and articaine, exhibit various biological activities.

    Pyrimidine Derivatives: Compounds like pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one have similar core structures and biological activities.

Uniqueness

5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the combination of the thieno[2,3-d]pyrimidine core with the 5-methyl and N-[2-(propan-2-yl)phenyl] groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

917909-18-3

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

5-methyl-N-(2-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H17N3S/c1-10(2)12-6-4-5-7-13(12)19-15-14-11(3)8-20-16(14)18-9-17-15/h4-10H,1-3H3,(H,17,18,19)

InChI Key

ZZHDHLXPOJDNKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.